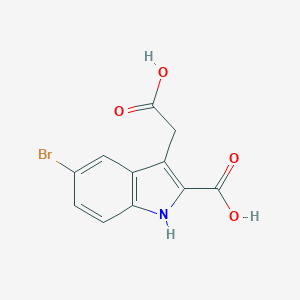
4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biological activities that make it a promising candidate for the development of novel drugs. In
Mecanismo De Acción
The mechanism of action of 4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to possess anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide in lab experiments is its wide range of biological activities. It has been found to be effective against several types of cancer, making it a promising candidate for the development of novel drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method for this compound.
Direcciones Futuras
There are several future directions for the study of 4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide. One of the main areas of research is the development of novel drugs based on this compound. Researchers are also exploring the potential use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound.
Métodos De Síntesis
The synthesis of 4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-fluoro-4-nitroaniline with 2-(4-morpholinyl)aniline in the presence of a suitable catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Aplicaciones Científicas De Investigación
4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. It has been found to be effective against several types of cancer, including breast, lung, and colon cancer.
Propiedades
Fórmula molecular |
C18H16FN3O2 |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H16FN3O2/c19-15-11-13(12-20)5-6-14(15)18(23)21-16-3-1-2-4-17(16)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23) |
Clave InChI |
YGGRTBMWBOGALB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)






![2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
![4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250633.png)
![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)